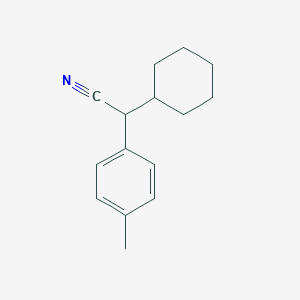

Cyclohexyl(4-methylphenyl)acetonitrile

Description

Structure

2D Structure

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

2-cyclohexyl-2-(4-methylphenyl)acetonitrile |

InChI |

InChI=1S/C15H19N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3 |

InChI Key |

LPGDMHZKVSCFBC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C#N)C2CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Cyclohexyl(4-methylphenyl)acetonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for Cyclohexyl(4-methylphenyl)acetonitrile is limited. This guide provides identifying information, a proposed synthesis route based on established chemical principles, and predicted properties. All experimental procedures should be conducted with appropriate safety precautions and further optimized for specific laboratory conditions.

Introduction

This compound, systematically named 2-cyclohexyl-2-(p-tolyl)acetonitrile, is an organic compound featuring a quaternary carbon center bonded to a cyclohexyl group, a p-tolyl group, and a nitrile functional group. While specific research on this molecule is not widely published, its structural motifs are of interest in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of its known identifiers and a projection of its chemical properties and synthesis based on analogous compounds.

Chemical and Physical Properties

Due to the scarcity of experimental data for the title compound, the following table summarizes its basic identifiers and provides data for a key precursor, 4-methylphenylacetonitrile.

| Property | This compound (CAS: 81311-83-3)[1][2][3][4] | 4-Methylphenylacetonitrile (CAS: 2947-61-7)[5] |

| Systematic Name | 2-cyclohexyl-2-(4-methylphenyl)acetonitrile | 2-(p-tolyl)acetonitrile |

| Molecular Formula | C₁₅H₁₉N | C₉H₉N |

| Molecular Weight | 213.32 g/mol | 131.17 g/mol |

| Boiling Point | Data not available | 242-243 °C (lit.) |

| Melting Point | Data not available | 18 °C (lit.) |

| Density | Data not available | 0.992 g/mL at 25 °C (lit.) |

| Refractive Index | Data not available | n20/D 1.519 (lit.) |

| Solubility | Predicted to be soluble in organic solvents, insoluble in water. | Insoluble in water, soluble in alcohol and ether. |

Proposed Synthesis Protocol

A plausible synthetic route to this compound is the alkylation of 4-methylphenylacetonitrile with a cyclohexyl halide. This reaction is a classic example of C-alkylation of a carbanion.

Reaction Scheme:

Materials:

-

4-Methylphenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Cyclohexyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Carbanion:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexane to remove the mineral oil.

-

Add anhydrous DMF to the flask.

-

Dissolve 4-methylphenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Alkylation Reaction:

-

Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

After the addition, heat the reaction mixture to 60-70 °C and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Safety and Handling

-

Nitrile Compounds: Acetonitrile and related compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6][7][8] They may release cyanide in the body.[6]

-

Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.

-

Cyclohexyl Bromide: A lachrymator and skin irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or mechanism of action of this compound. Therefore, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this and structurally related compounds could be a potential area for future investigation.

References

- 1. 81311-83-3(this compound) | Kuujia.com [de.kuujia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 81311-83-3 | CAS DataBase [m.chemicalbook.com]

- 4. 2-cyclohexyl-2-(4-methylphenyl)acetonitrile | 81311-83-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

In-Depth Technical Guide to the Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic routes for producing Cyclohexyl(4-methylphenyl)acetonitrile, a valuable compound in medicinal chemistry and materials science. This guide details two primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Executive Summary

This compound can be efficiently synthesized through two principal methods: a two-step process involving a Knoevenagel condensation followed by catalytic hydrogenation, and a one-step direct alkylation of 4-methylphenylacetonitrile. Both methods offer distinct advantages and are detailed herein to provide researchers with a comprehensive understanding of the available synthetic strategies. This guide presents detailed methodologies, comparative data, and visual representations of the chemical processes.

Route 1: Knoevenagel Condensation and Subsequent Hydrogenation

This two-step pathway first involves the base-catalyzed condensation of 4-methylphenylacetonitrile with cyclohexanone to form an unsaturated intermediate, which is then reduced to the target compound.

Step 1: Synthesis of Cyclohexylidene(4-methylphenyl)acetonitrile

The initial step is a Knoevenagel condensation, which yields the α,β-unsaturated nitrile intermediate.

Reaction Pathway:

Caption: Knoevenagel condensation of 4-methylphenylacetonitrile and cyclohexanone.

Experimental Protocol:

A detailed protocol is adapted from patent literature describing a similar synthesis.[1]

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation apparatus (e.g., Dean-Stark trap) is charged with cyclohexanone (1.2 equivalents) and 4-methylphenylacetonitrile (1.0 equivalent).

-

Catalyst Addition: Powdered potassium hydroxide (0.2 equivalents) is added to the mixture.

-

Reaction Conditions: The mixture is heated to 120-130°C. Water is removed azeotropically with excess cyclohexanone over a period of 2-3 hours.

-

Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., toluene) and washed with water to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation followed by recrystallization from a solvent like hexane to yield the pure cyclohexylidene(4-methylphenyl)acetonitrile.

Step 2: Catalytic Hydrogenation of Cyclohexylidene(4-methylphenyl)acetonitrile

The double bond in the intermediate is reduced to afford the final saturated nitrile.

Reaction Pathway:

Caption: Catalytic hydrogenation of the unsaturated intermediate.

Experimental Protocol:

This is a general procedure for the catalytic hydrogenation of α,β-unsaturated nitriles.

-

Reaction Setup: The unsaturated nitrile (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a high-pressure hydrogenation vessel (autoclave).

-

Catalyst Addition: A catalytic amount of Palladium on carbon (5-10 wt%) or Raney Nickel is carefully added to the solution.

-

Reaction Conditions: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-60°C) until hydrogen uptake ceases.

-

Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data (Route 1)

| Step | Reactants | Reagents | Product | Yield | Purity |

| 1 | 4-Methylphenylacetonitrile, Cyclohexanone | KOH | Cyclohexylidene(4-methylphenyl)acetonitrile | ~63%[1] | >98% (after recrystallization) |

| 2 | Cyclohexylidene(4-methylphenyl)acetonitrile | H₂, Pd/C or Raney Ni | This compound | >90% (Estimated) | >98% (after purification) |

| Overall | ~57% |

Route 2: Direct Alkylation of 4-Methylphenylacetonitrile

This pathway involves the direct alkylation of the carbanion of 4-methylphenylacetonitrile with a cyclohexyl electrophile, offering a more direct, one-step approach to the final product.

Reaction Pathway:

Caption: Direct alkylation of 4-methylphenylacetonitrile.

Experimental Protocol:

This is a representative protocol for the alkylation of arylacetonitriles.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a strong base such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Carbanion Formation: A solution of 4-methylphenylacetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the base suspension at 0°C. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.

-

Alkylation: Cyclohexyl bromide or iodide (1.1 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Route 2)

| Step | Reactants | Reagents | Product | Yield | Purity |

| 1 | 4-Methylphenylacetonitrile, Cyclohexyl Halide | Strong Base (e.g., NaH) | This compound | 50-70% (Estimated) | >98% (after purification) |

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic routes, from reaction setup to final product analysis.

Caption: Generalized experimental workflow for synthesis and analysis.

Characterization of this compound

Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | δ (ppm): 7.2-7.3 (d, 2H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 3.5-3.7 (d, 1H, CH-CN), 2.3-2.4 (s, 3H, Ar-CH₃), 1.0-2.0 (m, 11H, cyclohexyl-H) |

| ¹³C NMR | δ (ppm): ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (CN), ~45 (Cyclohexyl-CH), ~35 (CH-CN), ~30 (Cyclohexyl-CH₂), ~26 (Cyclohexyl-CH₂), ~25 (Cyclohexyl-CH₂), ~21 (Ar-CH₃) |

| IR (cm⁻¹) | ~2240 (C≡N stretch), ~2930, 2850 (C-H stretch, aliphatic), ~1610, 1510 (C=C stretch, aromatic) |

| Mass Spec (EI) | m/z: 213 (M⁺), 156 (M - C₄H₉), 131 (M - C₆H₁₀), 116, 91 |

This comprehensive guide provides the necessary details for the successful synthesis and characterization of this compound, empowering researchers in their scientific endeavors.

References

An In-depth Technical Guide to 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

IUPAC Name: 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

This technical guide provides a comprehensive overview of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile, also known as α-cyclohexyl-p-tolylacetonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

2-Cyclohexyl-2-(4-methylphenyl)acetonitrile is a nitrile derivative with a molecular formula of C15H19N.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile | |

| CAS Number | 81311-83-3 | [1][2] |

| Molecular Formula | C15H19N | [1][2] |

| Molar Mass | 213.32 g/mol | [1][2] |

| Melting Point | 56.5-57.5 °C | [1] |

| Boiling Point (Predicted) | 341.6 ± 11.0 °C | [1] |

| Density (Predicted) | 1.007 ± 0.06 g/cm³ | [1] |

Synthesis

The synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile can be achieved through the alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with a cyclohexyl halide. A plausible synthetic route is outlined below, based on general procedures for the alkylation of activated nitriles.

Synthetic Pathway

Caption: Proposed synthetic pathway for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Experimental Protocol

Materials:

-

4-Methylphenylacetonitrile

-

Cyclohexyl bromide

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Anhydrous toluene or Tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: A strong base, such as sodium amide or sodium hydride, is suspended in an anhydrous solvent like toluene or THF. 4-Methylphenylacetonitrile, dissolved in the same anhydrous solvent, is added dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete formation of the carbanion.

-

Alkylation: Cyclohexyl bromide is then added dropwise to the reaction mixture. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile is not widely published. However, based on the known spectra of closely related compounds like cyclohexylphenylacetonitrile[3], the following characteristic peaks can be anticipated.

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 4H | Aromatic protons (p-disubstituted ring) |

| ~ 3.5-3.7 | d | 1H | Methine proton (CH-CN) |

| ~ 2.3 | s | 3H | Methyl protons (-CH₃) |

| ~ 1.0-2.0 | m | 11H | Cyclohexyl protons |

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 138-140 | Quaternary aromatic carbon (C-CH₃) |

| ~ 130-135 | Quaternary aromatic carbon (C-CH) |

| ~ 129-130 | Aromatic CH |

| ~ 127-128 | Aromatic CH |

| ~ 120-122 | Nitrile carbon (-C≡N) |

| ~ 50-55 | Methine carbon (CH-CN) |

| ~ 40-45 | Cyclohexyl CH |

| ~ 25-35 | Cyclohexyl CH₂ |

| ~ 21 | Methyl carbon (-CH₃) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2240-2260 | C≡N stretch (nitrile) |

| ~ 2850-2950 | C-H stretch (aliphatic) |

| ~ 3000-3100 | C-H stretch (aromatic) |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic ring) |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 213 | [M]⁺ (Molecular ion) |

| 130 | [M - C₆H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ |

Applications and Biological Activity

The primary application found for structurally similar compounds, such as 2-cyclohexylidene-2-phenylacetonitrile and its ortho-tolyl analog, is in the fragrance industry as odorants.[4] There is currently limited publicly available information on the specific biological activity or potential applications in drug development for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile. Further research would be required to explore its pharmacological properties.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. 81311-83-3|2-Cyclohexyl-2-(p-tolyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. Cyclohexylphenylacetonitrile | C14H17N | CID 95302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials for Cyclohexyl(4-methylphenyl)acetonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Cyclohexyl(4-methylphenyl)acetonitrile, a key intermediate in the synthesis of various compounds of interest in drug development. The focus is on the starting materials, reaction methodologies, and quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

This compound, also known as α-cyclohexyl-p-tolylacetonitrile, is a valuable building block in organic synthesis. Its structure, featuring a quaternary carbon with both a cyclohexyl and a p-tolyl group, makes it a precursor to a range of more complex molecules. This guide details the most common and effective synthetic strategies for its preparation, with a focus on providing actionable experimental details and comparative data.

Synthetic Pathways and Starting Materials

Two primary synthetic pathways have been identified for the synthesis of this compound. Both routes utilize readily available starting materials and established organic transformations.

Pathway 1: Alkylation of 4-Methylphenylacetonitrile

This is a direct and efficient approach involving the C-alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with a suitable cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl iodide. The reaction is typically carried out in the presence of a strong base to deprotonate the benzylic position of the nitrile, forming a carbanion that subsequently attacks the cyclohexyl halide.

Starting Materials:

-

4-Methylphenylacetonitrile (p-tolylacetonitrile): A commercially available aromatic nitrile.

-

Cyclohexyl Halide (e.g., Cyclohexyl Bromide, Cyclohexyl Iodide): The electrophilic source of the cyclohexyl group. Cyclohexyl bromide is a common choice due to its reactivity and commercial availability.

-

Base: A strong base is required to generate the nucleophilic carbanion. Common bases include sodium amide (NaNH₂), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) are typically used to prevent quenching of the carbanion.

Phase-Transfer Catalysis (PTC) as a Green Alternative:

Phase-transfer catalysis offers a more practical and environmentally friendly approach to this alkylation.[1] In a typical PTC setup, the reaction is performed in a biphasic system (e.g., an organic solvent and an aqueous solution of a base like sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the nitrile, and the resulting carbanion then reacts with the cyclohexyl halide.[1][2] This method often leads to high yields, reduces the need for hazardous anhydrous solvents and strong bases, and simplifies the workup procedure.[1][3]

Pathway 2: Condensation of 4-Methylphenylacetonitrile with Cyclohexanone followed by Reduction

This two-step pathway first involves a Knoevenagel-type condensation of 4-methylphenylacetonitrile with cyclohexanone to form an unsaturated intermediate, cyclohexylidene-(4-methylphenyl)acetonitrile. This intermediate is then reduced to the desired saturated product.

Step 1: Condensation Reaction

Starting Materials:

-

4-Methylphenylacetonitrile (p-tolylacetonitrile): As in Pathway 1.

-

Cyclohexanone: A readily available cyclic ketone.

-

Base: A base is used to catalyze the condensation. Common choices include potassium hydroxide (KOH) or sodium ethoxide (NaOEt).[4]

-

Solvent: The reaction can often be run in an excess of one of the reactants or in a suitable solvent like ethanol or acetonitrile.

Step 2: Reduction of the Unsaturated Intermediate

The double bond in cyclohexylidene-(4-methylphenyl)acetonitrile needs to be selectively reduced without affecting the nitrile or aromatic ring.

Reducing Agents:

-

Catalytic Hydrogenation: This is a common method for reducing carbon-carbon double bonds. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are effective.

-

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a transition metal salt (e.g., NiCl₂) or other specialized reducing agents can also be employed. The use of sodium borohydride alone is generally effective for the reduction of conjugated aldehydes and ketones, and its efficacy for conjugated nitriles can be system-dependent.[5]

Data Presentation

The following tables summarize the key starting materials and typical reaction conditions for the synthesis of this compound.

Table 1: Starting Materials and Reagents

| Compound Name | Structure | Role in Synthesis | Pathway(s) |

| 4-Methylphenylacetonitrile | p-tolylacetonitrile | Nucleophile Precursor | 1 and 2 |

| Cyclohexyl Bromide | Electrophile | 1 | |

| Cyclohexanone | Electrophile | 2 | |

| Sodium Amide | NaNH₂ | Strong Base | 1 |

| Sodium Hydroxide | NaOH | Base (PTC) | 1 |

| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | Phase-Transfer Catalyst | 1 |

| Potassium Hydroxide | KOH | Base | 2 |

| Palladium on Carbon | Pd/C | Hydrogenation Catalyst | 2 |

| Sodium Borohydride | NaBH₄ | Reducing Agent | 2 |

Experimental Protocols

Protocol 1: Alkylation of 4-Methylphenylacetonitrile via Phase-Transfer Catalysis (Representative Procedure)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetonitrile (1 equivalent), cyclohexyl bromide (1.2 equivalents), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 equivalents).

-

Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (3-5 equivalents).

-

Reaction: Heat the mixture to 70-80 °C and maintain stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrile.

-

Work-up: Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via Condensation and Reduction (Representative Procedure)

Step A: Condensation of 4-Methylphenylacetonitrile with Cyclohexanone

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylphenylacetonitrile (1 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.

-

Addition of Base: Add a catalytic amount of a strong base, such as a freshly prepared solution of sodium ethoxide in ethanol (0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The resulting crude cyclohexylidene-(4-methylphenyl)acetonitrile may be used directly in the next step or purified by crystallization or chromatography.

Step B: Reduction of Cyclohexylidene-(4-methylphenyl)acetonitrile

-

Reaction Setup: Dissolve the crude cyclohexylidene-(4-methylphenyl)acetonitrile from Step A in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Visualizations

Diagram 1: Synthesis Pathway via Alkylation

Caption: Alkylation of 4-methylphenylacetonitrile with cyclohexyl bromide.

Diagram 2: Two-Step Synthesis Pathway

Caption: Two-step synthesis via condensation followed by reduction.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct alkylation of 4-methylphenylacetonitrile or a two-step condensation-reduction sequence starting from the same nitrile and cyclohexanone. The choice of pathway may depend on factors such as the availability of reagents, desired scale, and environmental considerations. The use of phase-transfer catalysis for the alkylation route presents a particularly attractive option for its efficiency and greener profile. This guide provides the foundational knowledge and representative protocols to enable researchers and drug development professionals to synthesize this important chemical intermediate. Further optimization of the provided reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to Cyclohexyl(4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl(4-methylphenyl)acetonitrile, a substituted arylacetonitrile, represents a molecule of interest within medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties. While direct pharmacological data on this specific compound is limited in publicly accessible literature, this document extrapolates potential biological activities based on structurally related compounds. Detailed experimental protocols for its synthesis are presented, along with a logical workflow for its preparation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel small molecules for drug discovery and development.

Introduction and Historical Context

The discovery of this compound is not prominently documented in seminal publications, suggesting it may have emerged from broader synthetic explorations of α-arylacetonitriles rather than a targeted discovery campaign. The historical development of α-arylacetonitriles is rooted in the early days of organic and pharmaceutical chemistry, where these scaffolds served as versatile intermediates for a variety of therapeutic agents. Phenylacetonitrile and its derivatives have been instrumental in the synthesis of compounds with diverse biological activities. The introduction of a cyclohexyl group at the α-position and a methyl group on the phenyl ring modifies the lipophilicity and steric profile of the parent molecule, properties that are critically evaluated in drug design to influence potency, selectivity, and pharmacokinetic parameters.

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Knoevenagel-type condensation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with cyclohexanone to yield the unsaturated intermediate, Cyclohexylidene(4-methylphenyl)acetonitrile.

-

Catalytic hydrogenation of the resulting intermediate to afford the saturated target compound, this compound.

Step 1: Synthesis of Cyclohexylidene(4-methylphenyl)acetonitrile

A detailed experimental protocol for this condensation is available in the patent literature, which describes the synthesis of structurally similar compounds.

Experimental Protocol:

-

Reactants:

-

Cyclohexanone

-

p-Tolylacetonitrile

-

Potassium Hydroxide (KOH)

-

-

Procedure: A mixture of cyclohexanone and p-tolylacetonitrile is treated with potassium hydroxide. The resulting mixture is heated to 120°C (with an oil bath temperature of 140°C) for 2 hours, during which water is removed azeotropically with excess cyclohexanone. The temperature is then raised to 130°C (oil bath at 150°C) for 30 minutes. After cooling to 60°C, the viscous mixture is diluted with a suitable solvent (e.g., toluene) for further workup.

-

Purification: The crude product can be purified by short-path distillation followed by recrystallization from a solvent like hexane to yield the crystalline product.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of the exocyclic double bond in Cyclohexylidene(4-methylphenyl)acetonitrile is typically achieved through catalytic hydrogenation.

Experimental Protocol (General):

-

Reactants:

-

Cyclohexylidene(4-methylphenyl)acetonitrile

-

Hydrogen Gas (H₂)

-

Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%)

-

-

Solvent: A suitable organic solvent such as ethanol, methanol, or ethyl acetate.

-

Procedure: The unsaturated nitrile is dissolved in the chosen solvent in a pressure-resistant vessel. The Pd/C catalyst is added to the solution. The vessel is then purged with hydrogen gas and subsequently pressurized with hydrogen to a desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Workup and Purification: The reaction mixture is filtered to remove the Pd/C catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉N | PubChem[1] |

| Molecular Weight | 213.32 g/mol | PubChem[1] |

| CAS Number | 81311-83-3 | - |

| Appearance | Predicted: Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Predicted: 341.6 °C at 760 mmHg | - |

| Solubility | Predicted: Poorly soluble in water | - |

| logP (octanol/water) | Predicted: 4.3 | - |

Potential Biological and Pharmacological Activities (Extrapolated)

-

Central Nervous System (CNS) Activity: Phenylacetonitrile derivatives are known to exhibit a wide range of CNS activities. The lipophilic nature of the cyclohexyl and p-tolyl groups may facilitate penetration of the blood-brain barrier. Structurally related compounds have been investigated for their potential as anticonvulsant, antidepressant, and anxiolytic agents.

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other interactions with biological targets. Various substituted nitriles have been explored as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH).

-

Receptor Modulation: The overall shape and electronic properties of the molecule could allow it to interact with various receptors in the CNS.

It is crucial to emphasize that these are hypothetical activities based on chemical similarity, and dedicated biological screening would be necessary to confirm any pharmacological effects.

Logical and Experimental Workflows

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily accessible compound through a two-step synthetic sequence. While its specific history and biological activities are not well-documented, its structural features suggest potential for CNS-related pharmacological effects. This technical guide provides a solid foundation for researchers interested in synthesizing and exploring the therapeutic potential of this and related α-arylacetonitrile derivatives. Further investigation is warranted to elucidate its pharmacological profile and potential as a lead compound in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: Cyclohexyl(4-methoxyphenyl)acetonitrile as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile , a crucial intermediate in the production of the antidepressant drug Venlafaxine. While the initial query specified Cyclohexyl(4-methylphenyl)acetonitrile, the primary literature and industrial applications point towards the methoxy- and hydroxy-substituted analog as the key precursor for this widely used pharmaceutical.

Introduction

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile is a pivotal building block in the synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders. The unique structure of this intermediate, featuring a nitrile group and a tertiary alcohol on a cyclohexyl ring attached to a methoxyphenyl moiety, allows for its efficient conversion to the final active pharmaceutical ingredient (API). This document outlines the primary synthetic routes, detailed experimental protocols, and the biological context of the end-product, Venlafaxine.

Synthetic Applications and Protocols

The primary application of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile is in the multi-step synthesis of Venlafaxine. The general synthetic pathway involves the formation of this key intermediate, followed by reduction of the nitrile group and subsequent N,N-dimethylation.

Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile (Intermediate I)

The formation of Intermediate I is typically achieved through a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[1][2] Various bases and reaction conditions have been reported, each with its own advantages in terms of yield, purity, and industrial scalability.

This protocol is a composite of methodologies reported in the literature.

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium methoxide (or other suitable base like sodium hydroxide)

-

Methanol (or other suitable solvent like toluene)

-

Toluene

-

Water

-

Hexane

Procedure:

-

To a stirred solution of 4-methoxyphenylacetonitrile in methanol, add sodium methoxide at a controlled temperature (e.g., 0-5°C).

-

Slowly add cyclohexanone to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed at room temperature for several hours (e.g., 10-12 hours) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent like toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile as a crystalline solid.

Synthesis of Venlafaxine from Intermediate I

The conversion of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile to Venlafaxine involves a two-step process: reduction of the nitrile to a primary amine, followed by methylation.

The nitrile group of Intermediate I is reduced to a primary amine. Common methods include catalytic hydrogenation.

Materials:

-

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile (Intermediate I)

-

Raney Nickel (or Palladium on carbon)

-

Methanol (or acetic acid)

-

Ammonia (optional, used in some procedures)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, charge Intermediate I, a suitable solvent (e.g., methanol), and the catalyst (e.g., Raney Nickel).

-

If specified by the chosen protocol, add aqueous ammonia.

-

Pressurize the autoclave with hydrogen gas (e.g., 4-5 kg/cm ²).

-

Heat the reaction mixture to a specified temperature (e.g., 50°C) and maintain for several hours (e.g., 7-8 hours).[3]

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reactor and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude Intermediate II.

The primary amine of Intermediate II is converted to a tertiary amine via reductive amination, commonly using the Eschweiler-Clarke reaction.[3]

Materials:

-

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Intermediate II)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Water

-

Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

To a stirred mixture of Intermediate II and water, add formic acid and formaldehyde solution.

-

Heat the reaction mixture to reflux (e.g., 90-98°C) for an extended period (e.g., 19-20 hours).[3][4]

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and basify with a sodium hydroxide solution to a pH of approximately 10-11.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude Venlafaxine.

-

The final product can be further purified by conversion to its hydrochloride salt and recrystallization.

Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for Venlafaxine and its key intermediate.

Table 1: Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-methoxyphenylacetonitrile, Cyclohexanone | Sodium methoxide | Methanol | Room Temp | 6 | ~91 | [5] |

| 4-methoxyphenylacetonitrile, Cyclohexanone | Sodium hydroxide | Water/PEG-400 | 0-20 | 13.5 | 90 | Patent WO2007/94008 |

| 4-methoxyphenylacetonitrile, Cyclohexanone | Potassium hydroxide | Toluene | Room Temp | - | Quantitative | Chavan et al., 2005 |

| 4-methoxyphenylacetonitrile, Cyclohexanone | n-Butyllithium | THF | -78 | - | - | US Patent 4,535,186 |

Table 2: Synthesis of Venlafaxine from (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

| Reduction Method | Methylation Method | Overall Yield (%) | Reference |

| Catalytic Hydrogenation (Rh/Alumina) | Eschweiler-Clarke | <25 | [5] |

| Catalytic Hydrogenation (Raney Nickel) | Eschweiler-Clarke | 55 | [5] |

| Catalytic Hydrogenation (Pd/C) | Eschweiler-Clarke | 60 | [4] |

| NaBH₄/CH₃I/PTC | Methylation | 67 | [1] |

| Catalytic Hydrogenation (Raney Nickel) | Eschweiler-Clarke | 66 (intermediate) | [3] |

Mandatory Visualizations

Synthetic Workflow for Venlafaxine

Caption: Synthetic workflow for Venlafaxine.

Signaling Pathway of Venlafaxine

Caption: Mechanism of action of Venlafaxine.

References

Application Note: Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile via Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of Cyclohexyl(4-methylphenyl)acetonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described method utilizes phase-transfer catalysis (PTC), a green and efficient technique that facilitates the reaction between reactants in immiscible phases, leading to high yields and simplified purification. This protocol is designed for laboratory-scale synthesis and can be adapted for process development.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The alkylation of arylacetonitriles is a key synthetic transformation to access these compounds. Traditional methods often require strong bases and anhydrous conditions, which can be challenging to handle and scale up. Phase-transfer catalysis offers a robust alternative, enabling the use of aqueous bases and organic solvents, thus simplifying the reaction setup and workup procedures.[1][2][3] This protocol details the C-alkylation of 4-methylphenylacetonitrile with cyclohexyl bromide using a quaternary ammonium salt as the phase-transfer catalyst.

Reaction Scheme

The synthesis proceeds via the deprotonation of 4-methylphenylacetonitrile by a strong base in an aqueous phase. The resulting carbanion is then transferred to the organic phase by the phase-transfer catalyst, where it undergoes nucleophilic substitution with cyclohexyl bromide to yield the desired product.

Experimental Protocol

Materials:

-

4-Methylphenylacetonitrile

-

Cyclohexyl bromide

-

Sodium hydroxide (50% w/v aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Heating mantle with temperature control

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-methylphenylacetonitrile (1.0 eq) and toluene (50 mL).

-

Addition of Catalyst: Add tetrabutylammonium bromide (TBAB, 0.1 eq) to the flask.

-

Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq) dropwise from the dropping funnel over 15 minutes.

-

Addition of Alkylating Agent: Following the addition of the base, add cyclohexyl bromide (1.2 eq) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to 80°C and maintain vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |

| 4-Methylphenylacetonitrile | 131.18 | 0.0762 | 1.0 | 10.0 g |

| Cyclohexyl bromide | 163.07 | 0.0914 | 1.2 | 14.9 g (11.0 mL) |

| Sodium Hydroxide (50% aq.) | 40.00 | 0.381 | 5.0 | 30.5 mL |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.00762 | 0.1 | 2.46 g |

| This compound | 213.32 | - | - | Theoretical Yield: 16.25 g |

Expected Yield: 75-85% Appearance: Colorless to pale yellow oil. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical)

While this compound is primarily a synthetic intermediate, its structural analogs are often investigated for their biological activities. For instance, if this compound were found to inhibit a specific enzyme, a hypothetical signaling pathway could be visualized. The following diagram illustrates a generic enzyme inhibition pathway.

Caption: Hypothetical enzyme inhibition by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using phase-transfer catalysis. This method is efficient, reproducible, and utilizes readily available reagents, making it suitable for both academic research and industrial applications. The provided workflow and data table offer a clear guide for researchers to successfully perform this synthesis.

References

Application Notes and Protocols for the Characterization of Cyclohexyl(4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Cyclohexyl(4-methylphenyl)acetonitrile, a compound of interest in pharmaceutical research and development. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N | [1] |

| Molar Mass | 213.32 g/mol | [1] |

| Melting Point | 56.5-57.5 °C | [1] |

| Boiling Point (Predicted) | 341.6 ± 11.0 °C | [1] |

| Density (Predicted) | 1.007 ± 0.06 g/cm³ | [1] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol outlines the parameters for the analysis of this compound.

Experimental Protocol

a) Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument.

-

Transfer the final solution to a 2 mL GC vial for analysis.

b) Instrumentation and Conditions: The following are recommended starting conditions and may require optimization based on the specific instrument and column used.

Table 2: GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100 °C, hold for 1 min |

| Ramp: 15 °C/min to 280 °C, hold for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-450 amu |

| Scan Mode | Full Scan |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Expected Results

The expected retention time and major mass spectral fragments for this compound are summarized in Table 3. The fragmentation pattern will be crucial for structural confirmation.

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value |

| Retention Time (t R ) | ~10-15 min (dependent on exact conditions) |

| Molecular Ion [M]⁺ | m/z 213 |

| Major Fragment Ions | m/z 158 (loss of cyclohexyl), 116 (tolyl group), 91 (tropylium ion) |

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method is suitable for this compound.

Experimental Protocol

a) Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

-

Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

Table 4: HPLC Instrumental Parameters

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Expected Results

Under the specified conditions, a sharp, well-defined peak should be observed. The retention time can be used for identification and the peak area for quantification.

Table 5: Expected HPLC Data for this compound

| Parameter | Expected Value |

| Retention Time (t R ) | ~4-8 min (dependent on exact conditions) |

| λ max | ~220 nm |

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for a comprehensive characterization.

Experimental Protocol

a) Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

b) Instrumentation and Conditions:

Table 6: NMR Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 25 °C | 25 °C |

| Number of Scans | 16 | 1024 or more |

| Relaxation Delay | 1 s | 2 s |

Expected Spectral Data

The expected chemical shifts for the different protons and carbons in this compound are provided in Tables 7 and 8.

Table 7: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to CH) | ~7.3 | d | 2H |

| Aromatic (meta to CH) | ~7.1 | d | 2H |

| Methine (benzylic) | ~3.7 | d | 1H |

| Methyl (on phenyl) | ~2.3 | s | 3H |

| Cyclohexyl | ~1.0-2.0 | m | 11H |

Table 8: Expected ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| Cyano (-CN) | ~120 |

| Aromatic (quaternary) | ~138, ~130 |

| Aromatic (CH) | ~129, ~128 |

| Methine (benzylic) | ~45 |

| Cyclohexyl | ~25-40 |

| Methyl (on phenyl) | ~21 |

NMR Analysis Logical Flow

Caption: Logical flow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

a) Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

b) Instrumentation and Conditions:

Table 9: FTIR Spectrometer Parameters

| Parameter | Recommended Setting |

| Spectrometer | PerkinElmer Spectrum Two or equivalent |

| Scan Range | 4000-400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

| Sample Preparation | KBr Pellet |

Expected Spectral Data

The characteristic IR absorption bands for the functional groups in this compound are listed in Table 10.

Table 10: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2240 | Medium |

| C-H (Aromatic) | ~3020-3080 | Medium |

| C-H (Aliphatic) | ~2850-2950 | Strong |

| C=C (Aromatic) | ~1610, ~1510 | Medium |

| C-H bend (p-substituted) | ~820 | Strong |

FTIR Analysis Workflow

Caption: Workflow for FTIR analysis.

References

Application Notes and Protocols: Synthesis of Cyclohexyl(4--methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the formation of Cyclohexyl(4-methylphenyl)acetonitrile, a valuable intermediate in pharmaceutical synthesis. This document includes a comprehensive reaction mechanism, detailed experimental protocols, and characterization data.

Reaction Mechanism: Knoevenagel Condensation

The synthesis of this compound proceeds via a Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction in organic chemistry. The reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 4-methylphenylacetonitrile, with a carbonyl compound, cyclohexanone. The mechanism can be described in the following key steps:

-

Deprotonation: A base, typically a hydroxide or alkoxide, abstracts a proton from the α-carbon of 4-methylphenylacetonitrile. The electron-withdrawing nitrile group increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion.

-

Nucleophilic Addition: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture, typically the conjugate acid of the base or a solvent molecule, to yield a β-hydroxynitrile intermediate.

-

Dehydration: Under the reaction conditions, the β-hydroxynitrile undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. This step is often driven to completion by the formation of a stable conjugated system.

The overall reaction is a classic example of a condensation reaction where two molecules combine with the elimination of a small molecule, in this case, water.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Knoevenagel condensation for the formation of this compound.

Caption: Knoevenagel condensation pathway.

Experimental Protocols

The following protocols are based on established procedures for Knoevenagel condensations and can be adapted for the synthesis of this compound.

Protocol 1: Base-Catalyzed Condensation in Acetonitrile

This protocol is adapted from a general method for the synthesis of α,β-unsaturated nitriles.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, add potassium hydroxide (KOH) pellets (0.5 mol). To this, add acetonitrile (250 mL).

-

Reactant Addition: Bring the mixture to reflux with vigorous stirring. Prepare a solution of cyclohexanone (0.5 mol) in acetonitrile (100 mL) and add it dropwise to the refluxing mixture over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, continue heating at reflux for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the hot solution onto cracked ice (600 g). Separate the resulting two phases and extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Isolation and Purification: Combine the organic extracts and remove the solvent under reduced pressure. The crude product, a yellow to orange oil, can be purified by steam distillation followed by extraction of the distillate with diethyl ether. The combined ether extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product. Further purification can be achieved by vacuum distillation.

Protocol 2: Alternative Base and Solvent System

This protocol provides an alternative using a different base and solvent system.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-methylphenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.

-

Catalyst Addition: To this solution, add sodium methoxide (0.2 eq) as the base.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key reactants and expected products for this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| 4-Methylphenylacetonitrile | C₉H₉N | 131.17 | Reactant |

| Cyclohexanone | C₆H₁₀O | 98.14 | Reactant |

| Potassium Hydroxide | KOH | 56.11 | Catalyst (Base) |

| This compound | C₁₅H₁₉N | 213.32[1] | Product |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Physical Appearance: The product is expected to be a solid with a melting point of 56.5-57.5 °C and a boiling point of 341.6 ± 11.0 °C.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the tolyl group, a singlet for the methyl group protons, and multiplets for the protons of the cyclohexyl ring.

-

¹³C NMR: The spectrum would display signals for the nitrile carbon, the carbons of the aromatic ring, the methyl carbon, and the carbons of the cyclohexyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (213.32 g/mol ).

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols for Cyclohexyl(4-methylphenyl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl(4-methylphenyl)acetonitrile and its structural analogs represent a significant scaffold in medicinal chemistry, primarily recognized for their role as key intermediates in the synthesis of central nervous system (CNS) active agents. While direct biological activity data for this compound is not extensively available in public literature, the established utility of the closely related compound, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, in the synthesis of the antidepressant drug Venlafaxine, underscores the importance of this chemical motif. These application notes provide an overview of the potential applications of this compound, detailed synthetic protocols for related key intermediates, and a discussion of its relevance in drug discovery.

Introduction to the Medicinal Chemistry Relevance

The alpha-aryl-alpha-cyclohexylacetonitrile framework is a validated pharmacophore in the development of CNS-targeted therapeutics. Its significance is highlighted by its presence in the synthetic route of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. The synthesis of Venlafaxine prominently features the intermediate (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, a structural analog of this compound[1][2][3][4][5][6][7][8]. This connection suggests that the this compound scaffold can be a valuable starting point for the design and synthesis of novel modulators of CNS targets.

While specific quantitative biological data for this compound is not readily found in the reviewed literature, its structural similarity to the Venlafaxine intermediate implies potential for interaction with neurotransmitter transporters or receptors.

Potential Applications in Drug Discovery

Based on the established role of its analogs, this compound can be considered a versatile building block for the discovery of new drugs targeting:

-

CNS Disorders: Development of novel antidepressants, anxiolytics, and antipsychotics. The scaffold can be modified to explore structure-activity relationships (SAR) for targets like serotonin and norepinephrine transporters.

-

Neuropathic Pain: Given the role of SNRIs in managing neuropathic pain, derivatives of this scaffold could be investigated for analgesic properties.

-

Other CNS Targets: The lipophilic nature of the cyclohexyl and methylphenyl groups may facilitate blood-brain barrier penetration, making it a suitable scaffold for exploring other CNS targets.

Experimental Protocols

While a specific protocol for the direct synthesis of this compound was not detailed in the search results, a well-documented protocol for the synthesis of the closely related and highly relevant intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, is provided below. This protocol is adapted from procedures described in the synthesis of Venlafaxine[1][4][5].

Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

This synthesis involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

Materials:

-

4-methoxyphenylacetonitrile

-

Cyclohexanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Reagent Addition: Dissolve 4-methoxyphenylacetonitrile in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of n-butyllithium in hexanes to the reaction mixture via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to ensure complete deprotonation.

-

Addition of Cyclohexanone: Add a solution of cyclohexanone in anhydrous THF to the reaction mixture dropwise, again maintaining the temperature at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.

Note: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous for optimal yield.

Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic step for the formation of the Venlafaxine intermediate.

References

- 1. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

- 7. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Acetonitrile in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonitrile (MeCN, CH₃CN) is a versatile and indispensable solvent in modern organic synthesis. Its unique properties, including a high dielectric constant, wide liquid range, and aprotic nature, make it an ideal medium for a broad spectrum of chemical transformations.[1][2] Beyond its role as a solvent, acetonitrile actively participates in a variety of reactions, serving as a valuable two-carbon synthon, a nitrogen source, or a cyanomethyl radical precursor.[2][3][4] This collection of application notes provides detailed protocols for key synthetic methodologies where acetonitrile is integral to the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and other structures of pharmaceutical relevance.[5][6]

Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile

This protocol details an electrochemical approach for the synthesis of polysubstituted oxazoles, where acetonitrile serves as both the solvent and a key reactant. This method is characterized by its mild reaction conditions and avoidance of external chemical oxidants.[7]

Application Note

Oxazole moieties are prevalent in many biologically active compounds and pharmaceuticals.[7] This electrochemical method provides a green and efficient alternative to traditional multi-step syntheses which often require harsh conditions. The reaction proceeds via a Ritter-type reaction followed by an oxidative cyclization. The use of trifluoroacetic anhydride (TFAA) as a ketone activator is crucial for the reaction's success.

Experimental Protocol

-

Electrochemical Setup: The reaction is performed in a divided electrochemical cell equipped with a carbon felt anode and a carbon felt cathode.

-

Reaction Mixture: To the anodic chamber, add the ketone substrate (0.2 mmol, 1.0 equiv), LiClO₄ (0.4 mmol, 2.0 equiv), and a catalytic amount of a triphenylamine derivative. To the cathodic chamber, add LiClO₄ (0.4 mmol, 2.0 equiv). Both chambers are filled with acetonitrile (4.0 mL) and acetic anhydride (Ac₂O, 0.4 mmol, 2.0 equiv). Trifluoroacetic anhydride (TFAA) (0.4 mmol, 2.0 equiv) is then added to the anodic chamber.

-

Electrolysis: The electrolysis is carried out at a constant current of 8.0 mA at room temperature until the starting material is consumed (as monitored by TLC).

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired polysubstituted oxazole.

Quantitative Data: Substrate Scope

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | Acetophenone | 2-Methyl-5-phenyloxazole | 80 |

| 2 | 4'-Methylacetophenone | 5-(4-Methylphenyl)-2-methyloxazole | 82 |

| 3 | 4'-Methoxyacetophenone | 5-(4-Methoxyphenyl)-2-methyloxazole | 75 |

| 4 | 4'-Chloroacetophenone | 5-(4-Chlorophenyl)-2-methyloxazole | 78 |

| 5 | 2'-Bromoacetophenone | 5-(2-Bromophenyl)-2-methyloxazole | 71 |

| 6 | Propiophenone | 2-Ethyl-5-phenyloxazole | 76 |

| 7 | 1-(Naphthalen-2-yl)ethan-1-one | 2-Methyl-5-(naphthalen-2-yl)oxazole | 73 |

Data compiled from Bao, L., et al. Org. Lett. 2022, 24, 5762–5766.

Reaction Pathway

Caption: Electrochemical synthesis of oxazoles.

Copper-Catalyzed Cyanomethylation of Imines and α,β-Unsaturated Alkenes

This protocol describes a copper-catalyzed method for the cyanomethylation of imines and alkenes, where acetonitrile serves as the cyanomethyl source. This reaction provides an efficient route to synthesize valuable arylacrylonitriles and β,γ-unsaturated nitriles.

Application Note

Arylacrylonitriles and β,γ-unsaturated nitriles are important structural motifs in medicinal chemistry and are found in various biologically active compounds. This copper-catalyzed approach offers a direct method for their synthesis, avoiding the need for pre-functionalized reagents. The reaction is tolerant of a wide range of functional groups.

Experimental Protocol

-

Reaction Setup: To an oven-dried sealed tube, add the imine or alkene substrate (0.2 mmol, 1.0 equiv), Cu(OAc)₂ (0.04 mmol, 20 mol%), and a suitable additive (e.g., HOAc for imines, K₂CO₃ for alkenes).

-

Reaction Conditions: The tube is evacuated and backfilled with nitrogen. Acetonitrile (1.2 mL) is added as the solvent and reactant. The reaction mixture is then heated at 135 °C for the specified time (typically 24 hours).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data: Substrate Scope

Cyanomethylation of Imines

| Entry | Imine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | (E)-N-Benzylidene-4-methylbenzenesulfonamide | (E)-3-Phenylacrylonitrile | 75 |

| 2 | (E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | (E)-3-(4-Chlorophenyl)acrylonitrile | 85 |

| 3 | (E)-N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | (E)-3-(p-Tolyl)acrylonitrile | 82 |

| 4 | (E)-N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | (E)-3-(4-Methoxyphenyl)acrylonitrile | 78 |

Cyanomethylation of Alkenes

| Entry | Alkene Substrate | Product | Yield (%) |

|---|---|---|---|

| 5 | Styrene | 3-Phenylbut-3-enenitrile | 70 |

| 6 | 4-Chlorostyrene | 3-(4-Chlorophenyl)but-3-enenitrile | 78 |

| 7 | 4-Methylstyrene | 3-(p-Tolyl)but-3-enenitrile | 88 |

| 8 | 1,1-Diphenylethylene | 3,3-Diphenylacrylonitrile | 98 |

Data compiled from Ahmad, M. S., & Ahmad, A. RSC Adv. 2021, 11, 5427-5431.[6]

Reaction Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetonitrile Activation: An Effective Two-Carbon Unit for Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]

- 6. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]

Application Notes and Protocols: The Role of Cyclohexyl(4-methylphenyl)acetonitrile in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyclohexyl(4-methylphenyl)acetonitrile, a versatile building block for the synthesis of novel compounds. This document details its preparation, physicochemical properties, and its potential application in the synthesis of pharmacologically relevant molecules, drawing parallels with structurally similar compounds utilized in established drug synthesis pathways.

Introduction